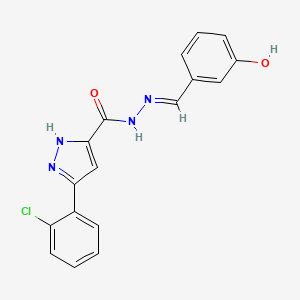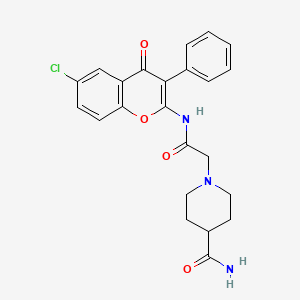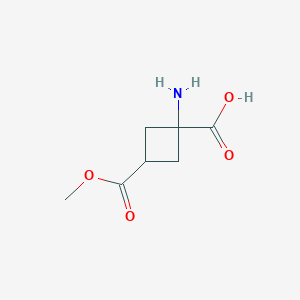
1-Amino-3-methoxycarbonylcyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-methoxycarbonylcyclobutane-1-carboxylic acid (ACMC) is a cyclic amino acid that has been widely used in scientific research. It is a non-proteinogenic amino acid, meaning it is not found in proteins, but rather is used as a tool in chemical and biological research. ACMC is a versatile molecule that can be used as a building block for the synthesis of more complex molecules, as a probe to study protein structure and function, and as a tool to investigate cellular signaling pathways.
作用機序
The mechanism of action of 1-Amino-3-methoxycarbonylcyclobutane-1-carboxylic acid is not well understood. However, it is thought to act as a mimic of proline, an amino acid that is important for the stability of protein structures. By incorporating this compound into peptides and proteins, researchers can study the effects of proline substitutions on protein stability and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be relatively non-toxic and biocompatible, making it a useful tool for biological research.
実験室実験の利点と制限
One advantage of using 1-Amino-3-methoxycarbonylcyclobutane-1-carboxylic acid in lab experiments is its versatility. It can be used as a building block for the synthesis of more complex molecules, as a probe to study protein structure and function, and as a tool to investigate cellular signaling pathways. Additionally, this compound is relatively non-toxic and biocompatible, making it a useful tool for biological research.
One limitation of using this compound in lab experiments is its cost. This compound is a relatively expensive molecule, which can limit its use in some research applications. Additionally, the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many future directions for research involving 1-Amino-3-methoxycarbonylcyclobutane-1-carboxylic acid. One important area of research is in the development of new synthetic methods for this compound and related cyclic amino acids. This could lead to the development of new tools for chemical and biological research.
Another area of research is in the use of this compound as a probe to study protein structure and function. By incorporating this compound into peptides and proteins, researchers can study the effects of amino acid substitutions on protein stability and function. This could lead to the development of new therapeutics for a variety of diseases.
Finally, there is potential for the use of this compound in the development of new materials. This compound and related cyclic amino acids have unique structural properties that could be exploited in the development of new materials for a variety of applications.
合成法
1-Amino-3-methoxycarbonylcyclobutane-1-carboxylic acid can be synthesized using a variety of methods. One common method involves the reaction of cyclobutanone with ethyl diazoacetate to form a cyclobutanone derivative. This derivative is then treated with ammonia to form this compound. Another method involves the reaction of cyclobutanone with ethyl chloroformate to form a cyclic carbamate, which is then treated with ammonia to form this compound.
科学的研究の応用
1-Amino-3-methoxycarbonylcyclobutane-1-carboxylic acid has been used in a variety of scientific research applications. One important application is in the study of protein structure and function. This compound can be incorporated into peptides and proteins to probe the effects of amino acid substitutions on protein stability and function. For example, this compound has been used to study the effects of proline substitutions on the stability of alpha-helical peptides.
特性
IUPAC Name |
1-amino-3-methoxycarbonylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-12-5(9)4-2-7(8,3-4)6(10)11/h4H,2-3,8H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERIWEFZNFLFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

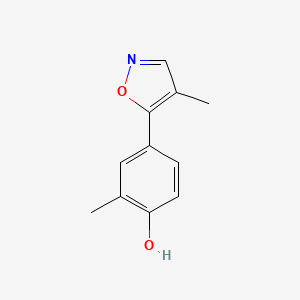
![(E)-3-(2-chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2576502.png)
![N'-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2576503.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2576504.png)
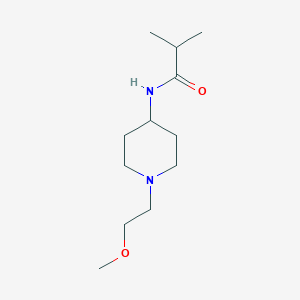

![N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2576510.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2576511.png)
![Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2576513.png)
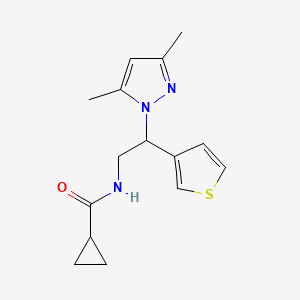
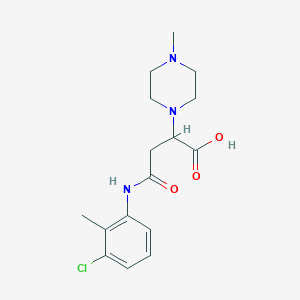
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-chloro-5-nitrobenzamide](/img/structure/B2576519.png)
